Villosolside
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Overview
Description
Villosolside is a natural iridoid glucoside compound isolated from the roots of Patrinia scabra Bunge . It is known for its anti-inflammatory properties and has a molecular formula of C16H26O9 with a molecular weight of 362.372 g/mol . The compound is characterized by its unique structure, which includes a cyclopenta[c]pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Villosolside is primarily isolated from natural sources, specifically from the roots of Patrinia scabra Bunge . The extraction process involves several steps, including:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: While there is limited information on the industrial-scale synthesis of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods, such as plant cell culture techniques, could potentially enhance the production yield in the future.
Chemical Reactions Analysis
Types of Reactions: Villosolside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Villosolside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: Investigated for its role in plant metabolism and its biosynthetic pathways.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Villosolside exerts its effects primarily through its anti-inflammatory activity. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The molecular targets include enzymes and receptors involved in the inflammatory pathway, such as cyclooxygenase and nuclear factor-kappa B.
Comparison with Similar Compounds
Gibboside: Another iridoid glucoside isolated from Patrinia gibbosa, known for its similar anti-inflammatory properties.
Loganin: An iridoid glucoside found in various plants, used for its anti-inflammatory and antioxidant activities.
Catalpol: An iridoid glucoside with neuroprotective and anti-inflammatory effects.
Uniqueness of Villosolside: this compound is unique due to its specific structural features and its potent anti-inflammatory activity. Its distinct cyclopenta[c]pyran ring system differentiates it from other iridoid glucosides, contributing to its unique biological activities.
Properties
Molecular Formula |
C16H26O9 |
---|---|
Molecular Weight |
362.37 g/mol |
IUPAC Name |
(4R,4aR,6S,7S,7aS)-6-hydroxy-4,7-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3/t6-,7+,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
DBLVGADGVDUSHJ-RLIMOHGTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H]([C@@]([C@@H]2COC1=O)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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